Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine

Description

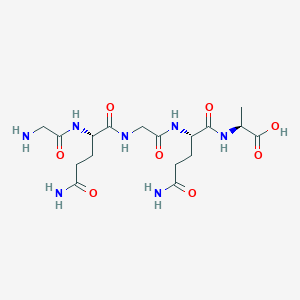

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine (CAS: 628725-62-2) is a synthetic pentapeptide with the sequence Gly-Gln-Gly-Gln-Ala. Its molecular formula is C₁₇H₂₉N₇O₈, and its estimated molecular weight is ~459 g/mol (calculated from atomic masses). The compound features two glutaminyl (Gln) residues interspersed with glycine (Gly), terminating in an alanine (Ala) residue.

Properties

CAS No. |

628725-62-2 |

|---|---|

Molecular Formula |

C17H29N7O8 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H29N7O8/c1-8(17(31)32)22-16(30)10(3-5-12(20)26)24-14(28)7-21-15(29)9(2-4-11(19)25)23-13(27)6-18/h8-10H,2-7,18H2,1H3,(H2,19,25)(H2,20,26)(H,21,29)(H,22,30)(H,23,27)(H,24,28)(H,31,32)/t8-,9-,10-/m0/s1 |

InChI Key |

OTIFWKZKCRURML-GUBZILKMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine typically involves the stepwise condensation of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc). The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. This method is advantageous due to its efficiency and ability to produce high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds to release individual amino acids.

Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reduction of disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products

The major products formed from these reactions include the individual amino acids glycine, glutamine, and alanine, as well as their oxidized or reduced derivatives .

Scientific Research Applications

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding and interactions.

Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine involves its interaction with cellular receptors and enzymes. The peptide can be hydrolyzed by proteases to release its constituent amino acids, which then participate in various metabolic pathways. These amino acids can enhance cellular functions such as protein synthesis, immune response, and tissue repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dipeptides Containing Glutamine or Alanine

γ-L-Glutamyl-L-alanine

- CAS/ID : HY-112171 (commercial catalog number).

- Formula : C₈H₁₄N₂O₅ (~218 g/mol).

- Properties: A dipeptide formed via gamma-linkage between glutamic acid and alanine. It is a proteolytic byproduct of larger proteins, indicating roles in metabolic pathways. No clinical development has been reported .

Glycyl-L-alanine

- CAS : 3695-73-6.

- Formula : C₅H₁₀N₂O₃ (146.15 g/mol).

- Properties : A simple dipeptide with applications in biochemical research, including studies on peptide bond stability and enzyme kinetics. Its small size makes it a model for investigating peptide conformation .

L-Alanyl-L-Glutamine

Longer Peptides with Glutamine Residues

Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl

- CAS : 676264-31-6.

- Formula : Predicted C₁₉H₃₁N₇O₈ (~529 g/mol).

- Properties : A pentapeptide with distinct residues (Asn, Pro) altering its tertiary structure. Experimental data report a boiling point of 1215.8±65.0°C , density of 1.410±0.06 g/cm³ , and pKa of 3.35±0.10 , suggesting high thermal stability and moderate acidity .

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine (Target Compound)

- Structural Differentiation : Unlike the above pentapeptide, the target lacks proline and asparagine, which reduces structural rigidity. The repeated Gly-Gln motif may enhance solubility but increase susceptibility to deamidation at glutamine sites.

Comparative Analysis Table

Key Findings and Implications

- Stability : Dipeptides like L-Alanyl-L-Glutamine exhibit superior stability for clinical use, whereas larger peptides (e.g., the target compound) may require formulation adjustments to mitigate degradation.

- Solubility : The high glutamine content in this compound suggests aqueous solubility, advantageous for in vitro studies.

- Structural Impact : Proline and asparagine in similar pentapeptides introduce conformational constraints absent in the target compound, affecting receptor binding or enzymatic processing.

Biological Activity

Glycyl-L-glutaminylglycyl-L-glutaminyl-L-alanine (referred to as GGGGA) is a synthetic peptide composed of multiple amino acids, including glycine and glutamine. This compound has garnered attention in biochemical and pharmacological research due to its potential biological activities, particularly in cell signaling, anti-inflammatory responses, and therapeutic applications.

Chemical Structure and Properties

GGGGA is a pentapeptide consisting of the following amino acids:

- Glycine (Gly) : A non-polar amino acid known for its role in protein synthesis and as a neurotransmitter.

- L-Glutamine (Gln) : A polar amino acid that serves as a building block for proteins and plays a critical role in cellular metabolism.

The sequence of GGGGA can be represented as:

1. Antioxidant Properties

Research indicates that peptides similar to GGGGA exhibit antioxidant properties, which can help mitigate oxidative stress in cells. Antioxidants play a crucial role in preventing cellular damage caused by free radicals, thereby contributing to overall cellular health.

2. Anti-inflammatory Effects

Studies have shown that GGGGA may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The modulation of inflammatory pathways can lead to reduced symptoms and improved patient outcomes.

3. Neuroprotective Effects

Peptides like GGGGA have been investigated for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. By influencing neurotransmitter systems, these peptides may help improve cognitive functions and reduce neuronal damage.

Case Studies and Experimental Data

Several studies have explored the biological activity of GGGGA and related compounds. Below is a summary of significant findings:

The biological activities of GGGGA are largely attributed to its interaction with various cellular receptors and pathways:

- Receptor Modulation : GGGGA may interact with NMDA receptors, influencing calcium influx and neuronal excitability.

- Cell Signaling Pathways : It can affect pathways such as the NF-kB pathway, which is crucial for regulating immune responses and inflammation.

- Gene Expression : The compound may modulate the expression of genes involved in apoptosis and survival, thereby influencing cell fate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.